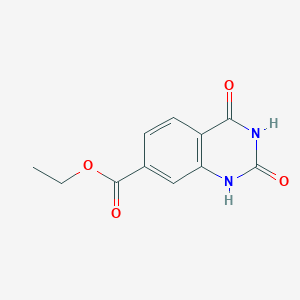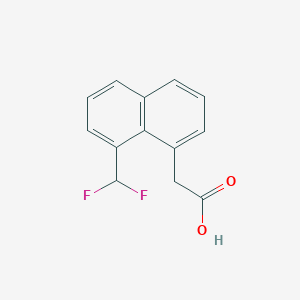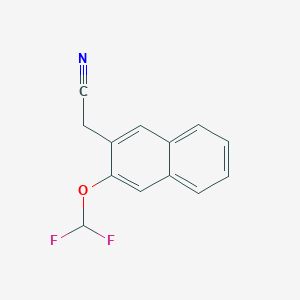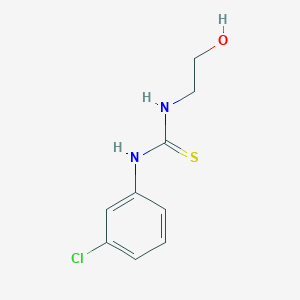
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3-chloroaniline with ethylene thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or an amine, altering the compound’s properties.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, while the hydroxyethyl group can improve its solubility and bioavailability.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-hydroxyethyl)thiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-3-(2-hydroxyethyl)thiourea: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
1-(3-Chlorophenyl)-3-methylthiourea: Has a methyl group instead of a hydroxyethyl group, which may influence its solubility and biological effects
Propiedades
Fórmula molecular |
C9H11ClN2OS |
|---|---|
Peso molecular |
230.72 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-2-1-3-8(6-7)12-9(14)11-4-5-13/h1-3,6,13H,4-5H2,(H2,11,12,14) |
Clave InChI |
MHMAMWDHTLUQDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



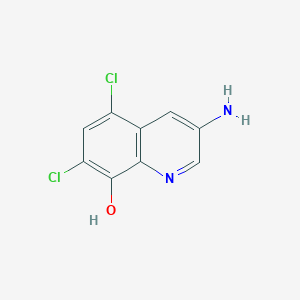
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
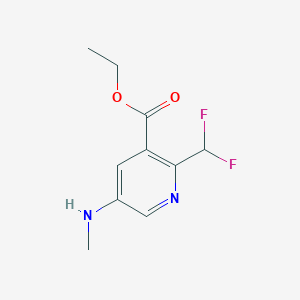
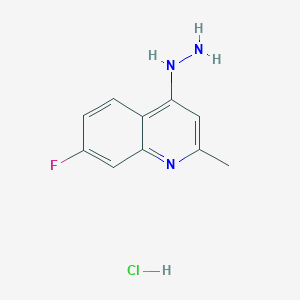
![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
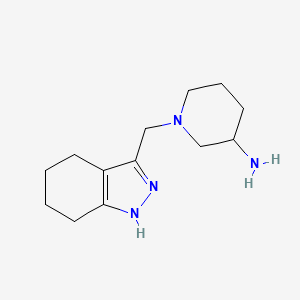

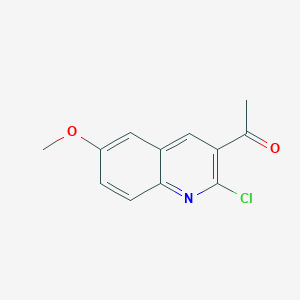
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
